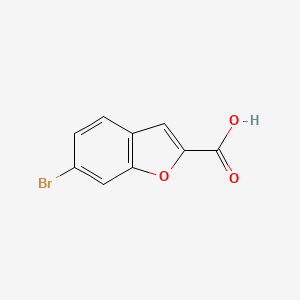

6-Bromobenzofuran-2-carboxylic acid

Description

Contextualization within Furan (B31954) Chemistry and Brominated Organic Scaffolds

Furan, a heterocyclic organic compound, consists of a five-membered aromatic ring containing four carbon atoms and one oxygen atom. perlego.comslideshare.netwikipedia.org This fundamental structure is a common motif in a vast array of natural products and synthetic compounds, serving as a versatile synthon in medicinal chemistry and natural product synthesis. perlego.com The chemistry of furans is rich and varied, encompassing reactions like electrophilic substitution and Diels-Alder reactions. slideshare.netpharmaguideline.com

The introduction of a bromine atom onto an organic scaffold, a process known as bromination, can significantly alter a molecule's physical, chemical, and biological properties. ump.edu.pl Brominated organic compounds are integral to drug design, with the bromine atom often influencing factors like metabolic stability and binding affinity to biological targets through the formation of halogen bonds. ump.edu.pl The presence of bromine in the 6-position of the benzofuran (B130515) ring in 6-bromobenzofuran-2-carboxylic acid, therefore, imparts specific characteristics that are of interest in the development of new chemical entities.

Significance of Benzofuran-2-carboxylic Acid Derivatives in Contemporary Research

Benzofuran derivatives, in general, are recognized for their wide range of pharmacological activities. ontosight.ainih.gov The benzofuran-2-carboxylic acid scaffold, in particular, has been identified as a key component in the development of novel therapeutic agents. ontosight.ainih.govrsc.org For instance, derivatives of benzofuran-2-carboxylic acid have been investigated for their potential as antimicrobial agents and for their activity against cancer cell lines. nih.govrsc.org

Recent studies have highlighted the role of benzofuran-2-carboxylic acid derivatives as inhibitors of lymphoid tyrosine phosphatase (LYP), a key regulator in the T-cell receptor (TCR) signaling pathway, suggesting their potential in cancer immunotherapy. nih.gov The synthesis of various benzofuran-2-carboxylic acid derivatives is an active area of research, with methods such as the microwave-assisted Perkin rearrangement being developed to improve efficiency and yield. nih.gov

Overview of Research Trajectories Pertaining to this compound

Research involving this compound is primarily focused on its utility as a synthetic intermediate. The compound's reactive sites—the carboxylic acid group and the bromo-substituted aromatic ring—allow for a variety of chemical transformations. This makes it a valuable precursor for creating libraries of more complex molecules for screening in drug discovery programs.

The physical and chemical properties of this compound have been characterized, providing a foundation for its application in synthesis.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₅BrO₃ chemscene.com |

| Molecular Weight | 241.04 g/mol chemscene.com |

| IUPAC Name | 6-bromo-1-benzofuran-2-carboxylic acid sigmaaldrich.com |

| CAS Number | 439107-94-5 chemscene.comsigmaaldrich.com |

| Physical Form | Solid sigmaaldrich.com |

| Purity | Typically ≥95% sigmaaldrich.com |

| Boiling Point | 370.9°C at 760 mmHg |

| Density | 1.784 g/cm³ |

The synthesis of this compound itself and its subsequent use in the preparation of other benzofuran derivatives are key areas of investigation. For example, it can be used to synthesize compounds with potential biological activities, building upon the known therapeutic potential of the broader benzofuran class.

Properties

IUPAC Name |

6-bromo-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrO3/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULBSHNJYWRMJRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)OC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363053 | |

| Record name | 6-Bromobenzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439107-94-5 | |

| Record name | 6-Bromobenzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-1-benzofuran-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 6 Bromobenzofuran 2 Carboxylic Acid and Its Precursors

Regioselective Synthesis of the Benzofuran (B130515) Core

The construction of the benzofuran scaffold with a bromine atom specifically at the C-6 position requires precise control over the synthetic route. This is typically achieved by starting with a precursor that already contains the bromine atom in the desired location, followed by the formation of the furan (B31954) ring.

Strategies for ortho-Hydroxylation and Cyclization

A common and effective strategy for constructing the benzofuran ring is through the cyclization of an ortho-substituted phenol (B47542). One established pathway begins with a substituted phenol, which undergoes reactions to introduce a side chain that can then cyclize to form the furan ring. For the synthesis of 6-bromobenzofuran-2-carboxylic acid, a key precursor is 5-bromosalicylaldehyde (B98134).

The synthesis of 5-bromosalicylaldehyde can be achieved by the direct bromination of salicylaldehyde (B1680747) in acetic acid. This precursor contains the bromine atom at the desired position relative to the hydroxyl group, which will become the C-6 position of the benzofuran.

Once 5-bromosalicylaldehyde is obtained, it can be converted into a suitable intermediate for cyclization. A versatile method involves the reaction with an active methylene (B1212753) compound. For instance, reaction with ethyl chloroacetate (B1199739) in the presence of a base can lead to the formation of an ether, which can then be cyclized.

Another approach involves the conversion of 5-bromosalicylaldehyde to 5-bromosalicylonitrile by reaction with hydroxylamine (B1172632) hydrochloride. zenodo.org This nitrile can then be reacted with ethyl chloroacetate to form an intermediate that cyclizes to an aminobenzofuran derivative. zenodo.orgtsijournals.com While this provides a route to a substituted benzofuran, direct synthesis of the carboxylic acid at C-2 often employs a different strategy.

A powerful method for the direct synthesis of benzofuran-2-carboxylic acids is the Perkin rearrangement of 3-halocoumarins. nih.govnih.gov This reaction proceeds via a base-catalyzed ring opening of the coumarin (B35378), followed by an intramolecular nucleophilic substitution to form the benzofuran ring. This method is particularly advantageous as it directly installs the carboxylic acid group at the C-2 position.

Control of Bromination Position at C-6

Direct bromination of the benzofuran ring often leads to a mixture of products, making regioselective synthesis challenging. Therefore, the most effective strategy to ensure the bromine atom is located at the C-6 position is to start with a precursor that is already brominated at the correct position.

Starting with 4-bromophenol (B116583) is a viable strategy. The hydroxyl group in 4-bromophenol directs electrophilic substitution to the ortho position. Acylation or formylation of 4-bromophenol would yield a 2-hydroxy-5-bromophenyl ketone or aldehyde, respectively. For example, the Fries rearrangement of 4-bromophenyl acetate (B1210297) can yield 2-hydroxy-5-bromoacetophenone. This intermediate, which has the bromine atom positioned to become the C-6 substituent of the benzofuran, can then undergo cyclization.

The synthesis of 6-bromocoumarin, a precursor for the Perkin rearrangement, can be achieved from 5-bromosalicylaldehyde. The Pechmann condensation or related reactions can be employed to construct the coumarin ring system. For instance, reacting 5-bromosalicylaldehyde with a suitable C2-synthon under acidic or basic conditions can yield the corresponding 6-bromocoumarin. The synthesis of ethyl 6-bromocoumarin-3-carboxylate has been reported through various methods, including photochemical routes. ontosight.ai

The regioselectivity of bromination is highly dependent on the directing effects of the substituents already present on the aromatic ring. The hydroxyl group is a strong ortho-, para-director. Therefore, starting with a phenol and introducing the bromine atom prior to the formation of the furan ring provides the most reliable control for achieving C-6 bromination.

Carboxylic Acid Functionalization Approaches at C-2

The introduction of a carboxylic acid group at the C-2 position of the benzofuran ring is a critical step in the synthesis of the target molecule.

One of the most direct and elegant methods to achieve this is through the Perkin rearrangement of a 3,6-dihalocoumarin. nih.govnih.govnih.gov This reaction involves the treatment of a 3-halocoumarin with a base, which induces a ring contraction to form a benzofuran-2-carboxylate. nih.govnih.gov For the synthesis of this compound, the starting material would be a 3,6-dibromocoumarin or a 6-bromo-3-chlorocoumarin. The rearrangement proceeds through the opening of the lactone ring, followed by an intramolecular nucleophilic attack of the resulting phenoxide onto the vinyl halide, leading to the formation of the benzofuran ring with a carboxylic acid at the C-2 position. nih.gov

An alternative, though potentially less direct, route involves the C-2 lithiation of a pre-formed 6-bromobenzofuran (B120239) followed by quenching with carbon dioxide. This approach requires careful control of reaction conditions to achieve selective lithiation at the C-2 position without affecting the bromo-substituent.

Another strategy involves the oxidation of a C-2 substituted precursor. For example, a 2-methyl-6-bromobenzofuran could potentially be oxidized to the corresponding carboxylic acid. However, this method may require harsh conditions and could lead to side reactions.

The Perkin rearrangement stands out as a highly efficient method as it combines the formation of the benzofuran ring and the introduction of the C-2 carboxylic acid group in a single transformation.

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is crucial for the efficient and clean synthesis of this compound. This involves the careful selection of catalysts, solvents, temperature, and reaction times.

Catalytic Systems in Benzofuran Formation

A variety of catalytic systems have been developed to facilitate the synthesis of the benzofuran core. These catalysts often play a role in the key cyclization step.

Palladium-based catalysts are widely used in cross-coupling reactions that can be adapted for benzofuran synthesis. For instance, a Sonogashira coupling between an ortho-iodophenol and a terminal alkyne, followed by an intramolecular cyclization, is a common strategy. nih.gov

Copper-based catalysts are also frequently employed, often in combination with palladium. Copper iodide (CuI) is a common co-catalyst in Sonogashira reactions. nih.gov Copper catalysts are also used in Ullmann-type reactions for the formation of the C-O bond in the furan ring.

Gold-based catalysts have emerged as powerful tools for the cyclization of ortho-alkynylphenols to form benzofurans.

Iron-based catalysts , such as FeCl3, have been used for the intramolecular cyclization of electron-rich aryl ketones to form benzofurans. nih.gov

The choice of catalyst depends on the specific synthetic route. For the Perkin rearrangement, the reaction is typically base-catalyzed, with sodium or potassium hydroxide (B78521) being common choices. nih.govnih.gov

The following table summarizes some catalytic systems used in the synthesis of benzofuran derivatives.

| Catalyst System | Reaction Type | Precursors | Product | Reference(s) |

| Pd(PPh₃)₂Cl₂ / CuI | Sonogashira Coupling and Cyclization | o-Iodophenols, Terminal Alkynes | Substituted Benzofurans | nih.gov |

| FeCl₃ | Intramolecular Cyclization | Electron-rich Aryl Ketones | Substituted Benzofurans | nih.gov |

| NaOH or KOH | Perkin Rearrangement | 3-Halocoumarins | Benzofuran-2-carboxylic acids | nih.govnih.gov |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles aims to make the synthesis of this compound more environmentally friendly and sustainable.

Microwave-assisted synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields. The Perkin rearrangement of 3-bromocoumarins to benzofuran-2-carboxylic acids has been shown to be highly efficient under microwave conditions, with reaction times as short as 5 minutes and yields up to 99%. nih.gov This method offers a significant improvement over traditional heating methods which can require several hours. nih.gov

Use of greener solvents: Replacing hazardous organic solvents with more environmentally benign alternatives is a key aspect of green chemistry. The use of deep eutectic solvents (DES), such as choline (B1196258) chloride-ethylene glycol, has been reported for the one-pot synthesis of benzofuran derivatives. nih.gov Water has also been explored as a solvent for some steps in coumarin synthesis. nih.gov

Atom economy: Synthetic routes with high atom economy are preferred as they generate less waste. The Perkin rearrangement is an example of a reaction with good atom economy as most of the atoms from the starting material are incorporated into the final product.

Catalysis: The use of catalysts, especially those that are recyclable and can be used in small quantities, is a cornerstone of green chemistry. The development of heterogeneous catalysts that can be easily separated from the reaction mixture is an active area of research.

The following table highlights some green chemistry approaches in the synthesis of related compounds.

| Green Chemistry Principle | Application | Advantage | Reference(s) |

| Microwave Irradiation | Perkin Rearrangement | Reduced reaction time, high yields | nih.gov |

| Green Solvents | Deep Eutectic Solvents (DES) | Environmentally benign, potential for catalyst recycling | nih.gov |

| Catalysis | Use of efficient catalysts | Lower energy consumption, reduced waste | nih.govnih.gov |

By integrating these advanced synthetic methodologies and green chemistry principles, the production of this compound can be achieved in a more efficient, controlled, and sustainable manner.

Scale-Up Considerations for Industrial and Academic Production

Transitioning the synthesis of this compound and its precursors from laboratory-scale to larger-scale academic or industrial production requires careful consideration of several factors to ensure efficiency, safety, cost-effectiveness, and reproducibility. Key challenges include managing reaction conditions, catalyst efficiency and removal, solvent selection, and purification of the final product.

One of the established routes to benzofuran-2-carboxylic acids is the Perkin rearrangement of 3-halocoumarins. nih.gov While effective, traditional methods often require long reaction times of approximately 3 hours. nih.gov For both academic and industrial scale-up, time efficiency is crucial. Microwave-assisted Perkin rearrangement has been shown to drastically reduce reaction times to as little as 5 minutes, offering a significant advantage for larger-scale synthesis. nih.gov

Key Scale-Up Considerations for Perkin Rearrangement:

| Parameter | Laboratory Scale | Academic/Industrial Scale-Up Consideration |

| Heating | Conventional heating mantle | Microwave reactor for rapid and uniform heating. nih.gov Challenges include the availability and cost of large-scale microwave reactors. |

| Reaction Time | ~3 hours | 5 minutes with microwave assistance. nih.gov This improves throughput significantly. |

| Solvent | Ethanol/Methanol | Ethanol is a relatively green and inexpensive solvent, suitable for scale-up. Recovery and recycling of the solvent would be a key industrial consideration. |

| Base | Sodium Hydroxide | A common and inexpensive base. Handling large quantities of caustic solutions requires appropriate safety infrastructure. |

| Work-up | Acidification and filtration | The precipitation of the product upon acidification is advantageous for isolation. On a larger scale, efficient filtration and drying equipment are necessary. |

Metal-catalyzed reactions , such as the Sonogashira coupling, present another powerful tool for constructing the benzofuran scaffold. nih.govnih.govacs.org These reactions allow for the coupling of various fragments, offering flexibility in the synthesis of derivatives. However, scaling up these processes introduces challenges related to the cost of precious metal catalysts (e.g., palladium), catalyst deactivation, and the need to remove metal contaminants from the final product, which is particularly critical for pharmaceutical applications. nih.govnih.govacs.org

Key Scale-Up Considerations for Sonogashira Coupling-Cyclization:

| Parameter | Laboratory Scale | Academic/Industrial Scale-Up Consideration |

| Catalyst | Palladium and Copper co-catalysis is common. nih.govacs.org | Catalyst cost and recovery are major concerns. Use of lower catalyst loading, heterogeneous catalysts, or catalyst recycling protocols are necessary for industrial viability. researchgate.net |

| Solvent | Triethylamine, DMF, Toluene. nih.govacs.org | Solvent selection impacts reaction efficiency and ease of purification. The choice of solvent needs to be optimized for both the coupling and the subsequent cyclization step. nih.gov |

| Reaction Conditions | Often requires inert atmosphere. | Maintaining an inert atmosphere in large reactors can be challenging and costly. |

| Purification | Chromatography is common. | Chromatography is often not feasible for large-scale industrial production. Crystallization or other non-chromatographic purification methods are preferred. |

The Wittig reaction offers a pathway to benzofuran derivatives that can be advantageous for industrial production due to its typically mild reaction conditions and the avoidance of high-temperature or high-pressure setups. nih.govrsc.org A key consideration for scaling up the Wittig reaction is the generation and handling of the phosphorus ylide, as well as the separation of the product from the phosphine (B1218219) oxide byproduct.

Key Scale-Up Considerations for Wittig-type Reactions:

| Parameter | Laboratory Scale | Academic/Industrial Scale-Up Consideration |

| Reagents | Phosphonium (B103445) salts and strong bases. | The cost of phosphonium salts and the safe handling of strong bases are important factors. |

| Byproduct Removal | Chromatography to remove triphenylphosphine (B44618) oxide. | Separation of the phosphine oxide byproduct can be challenging on a large scale. Developing efficient crystallization or extraction procedures is crucial. |

| Reaction Control | Exothermic nature of ylide formation needs careful management. | In large reactors, efficient heat transfer is critical to prevent runaway reactions. |

For both academic and industrial production, process optimization is key. This involves a detailed study of reaction parameters such as temperature, pressure, concentration, and catalyst loading to maximize yield and purity while minimizing costs and environmental impact. The development of one-pot procedures, where multiple reaction steps are carried out in the same reactor without isolating intermediates, can significantly improve the efficiency and cost-effectiveness of the synthesis on a larger scale. nih.govnih.gov

Reactivity and Mechanistic Investigations of 6 Bromobenzofuran 2 Carboxylic Acid

Electrophilic Aromatic Substitution Reactions on the Benzofuran (B130515) Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. The reaction involves an electrophile attacking the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. The mechanism typically proceeds in two steps: the initial attack of the electrophile to form a resonance-stabilized carbocation intermediate (known as a sigma complex or arenium ion), followed by the loss of a proton to restore aromaticity.

In the case of 6-Bromobenzofuran-2-carboxylic acid, the regioselectivity of EAS is controlled by the directing effects of the existing substituents. The benzofuran ring itself is generally activated towards electrophilic attack, particularly at the C3, C4, and C7 positions. However, the substituents on the benzene (B151609) moiety significantly modulate this intrinsic reactivity.

The Carboxyl Group (-COOH): This group is strongly electron-withdrawing and acts as a meta-director. It deactivates the aromatic ring towards electrophilic attack by reducing its electron density.

The Bromo Group (-Br): Halogens are a unique class of substituents. While they are deactivating due to their inductive electron-withdrawing effect, they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, which helps stabilize the cationic intermediate when the attack occurs at these positions.

Considering the structure of this compound, the C6-bromo and C2-carboxylic acid groups exert competing influences. The carboxylic acid at position 2 primarily deactivates the furan (B31954) ring. On the benzene ring, the bromine at C6 directs incoming electrophiles to the ortho (C5 and C7) and para (C4) positions relative to itself. The deactivating nature of the carboxyl group would generally disfavor substitution. However, electrophilic attack is still possible under forcing conditions. The most likely positions for substitution would be the C4 and C7 positions, as they are ortho/para to the activating (by resonance) bromo group and are the most activated positions on the benzene portion of the benzofuran ring. The C5 position is sterically hindered by the adjacent bromine atom.

Nucleophilic Displacement of the Bromine Moiety

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group, such as a halide, on an aromatic ring with a nucleophile. wikipedia.org Unlike SN2 reactions, SNAr does not occur via a backside attack, which is sterically impossible for an aromatic ring. Instead, it typically proceeds through a two-step addition-elimination mechanism. masterorganicchemistry.comyoutube.com In the first step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. masterorganicchemistry.com

This reaction is significantly facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comdoubtnut.com These groups are crucial for stabilizing the negative charge of the Meisenheimer intermediate through resonance.

In this compound, the bromine atom is the leaving group. However, the strongly electron-withdrawing carboxylic acid group is at the C2 position, which is meta with respect to the C6-bromo substituent. An electron-withdrawing group in the meta position does not effectively stabilize the negative charge of the Meisenheimer intermediate via resonance. Consequently, nucleophilic displacement of the bromine atom in this compound is expected to be challenging and would likely require harsh reaction conditions, such as high temperatures and very strong nucleophiles. youtube.com The reaction is generally unfavorable compared to substrates with ortho or para activating groups. masterorganicchemistry.com

Carboxylic Acid Derivatization Reactions

The carboxylic acid functional group at the C2 position is a versatile handle for a variety of chemical transformations, including esterification, amidation, reduction, and decarboxylation.

Esterification and amidation are fundamental reactions for converting carboxylic acids into more complex derivatives.

Esterification: The conversion of this compound to its corresponding esters can be achieved through several methods. The classic Fischer esterification involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. libretexts.orgchemguide.co.uk This is a reversible reaction, and often requires conditions that remove water to drive the equilibrium towards the product. libretexts.org Another common and highly efficient method involves first converting the carboxylic acid to a more reactive intermediate, such as an acid chloride. chemguide.co.ukbyjus.com This is typically done using reagents like thionyl chloride (SOCl2) or oxalyl chloride. The resulting 6-bromobenzofuran-2-carbonyl chloride can then react readily with an alcohol, often in the presence of a non-nucleophilic base like pyridine, to form the ester under mild conditions. numberanalytics.com Other methods include the Steglich esterification, which uses coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine). numberanalytics.com

Amidation: The formation of amides from this compound follows similar strategies. Direct condensation with amines is possible but often requires high temperatures to dehydrate the intermediate ammonium (B1175870) carboxylate salt. rsc.orgmdpi.com A more practical approach is the activation of the carboxylic acid. As with esterification, conversion to the acid chloride provides a highly reactive intermediate that readily reacts with primary or secondary amines to yield the corresponding amide. nih.gov Modern catalytic methods have also been developed for direct amidation, using catalysts based on boron or titanium to facilitate the dehydrative coupling under milder conditions. rsc.orgnih.govacs.orgacs.org

| Reaction Type | Reactant(s) | Typical Reagents | Product |

|---|---|---|---|

| Esterification (via Acid Chloride) | This compound, Methanol | 1. (COCl)₂, cat. DMF 2. CH₃OH, Pyridine | Methyl 6-bromobenzofuran-2-carboxylate |

| Fischer Esterification | This compound, Ethanol | H₂SO₄ (cat.), Heat | Ethyl 6-bromobenzofuran-2-carboxylate |

| Amidation (via Acid Chloride) | This compound, Benzylamine | 1. SOCl₂ 2. PhCH₂NH₂, Et₃N | N-Benzyl-6-bromobenzofuran-2-carboxamide |

| Direct Amidation (Catalytic) | This compound, Morpholine | TiF₄ (cat.), Toluene, Heat | (6-Bromobenzofuran-2-yl)(morpholino)methanone |

Reduction: The carboxylic acid group can be reduced to a primary alcohol. A powerful and common reagent for this transformation is lithium aluminum hydride (LiAlH₄). chemguide.co.uk The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous acidic workup to protonate the intermediate alkoxide. chemguide.co.ukorganicchemistrytutor.com This method efficiently converts this compound into (6-Bromobenzofuran-2-yl)methanol. It is important to note that LiAlH₄ is a very strong reducing agent and may also reduce other functional groups if present. Other reagents, such as borane (B79455) (BH₃) complexes, can also be used for this reduction. organic-chemistry.org

Decarboxylation: The removal of the carboxylic acid group (decarboxylation) from an aromatic ring is often a challenging transformation that requires specific conditions. For heteroaromatic carboxylic acids, decarboxylation can sometimes be achieved by heating with a copper catalyst in a high-boiling solvent like quinoline. google.com Another approach is the Barton decarboxylation, which involves converting the carboxylic acid into a thiohydroxamate ester followed by a radical-initiated reaction. wikipedia.org Silver-catalyzed protodecarboxylation has also been reported for various heteroaromatic carboxylic acids. organic-chemistry.org The success of these methods for this compound would depend on the stability of the benzofuran ring system under the required, often harsh, reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C6 position serves as an excellent handle for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the extension of the molecular framework. The general mechanism for these reactions involves a catalytic cycle that typically includes three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to form the new bond and regenerate the Pd(0) catalyst.

Common cross-coupling reactions applicable to this compound include:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond.

Heck Coupling: Reaction with an alkene to form a substituted alkene.

Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C bond between two sp² and sp carbons.

Stille Coupling: Reaction with an organotin reagent.

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.

The presence of the carboxylic acid group can influence the scope of these reactions. The acidic proton of the -COOH group can react with basic reagents or intermediates in the catalytic cycle. Therefore, it is often necessary to perform the reaction in the presence of a base that is strong enough to deprotonate the carboxylic acid, forming the carboxylate salt. This in-situ protection often allows the coupling reaction to proceed smoothly. Alternatively, the carboxylic acid can be protected as an ester prior to the coupling reaction and then hydrolyzed back to the acid if desired.

Palladium-catalyzed cross-coupling of 2-bromobenzo[b]furans has been shown to be highly efficient, suggesting that the benzofuran core is stable under these conditions. nih.gov A wide range of functional groups on the coupling partners are generally tolerated. However, limitations can arise from sterically hindered coupling partners or substrates containing functional groups that are incompatible with the reaction conditions (e.g., sensitive to the base or temperature required).

Mechanistic Insights into Coupling Processes

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and the bromine atom at the 6-position of this compound serves as a versatile handle for such transformations. The two most prominent examples are the Suzuki-Miyaura and Heck couplings.

The general catalytic cycle for these palladium-catalyzed reactions typically involves three key steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or migratory insertion (for Heck), and reductive elimination. ntu.edu.sgnih.gov

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling facilitates the formation of a biaryl linkage by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. ntu.edu.sgnih.gov For this compound, the reaction would involve the coupling of the bromo-substituted benzofuran with an arylboronic acid.

The catalytic cycle (as illustrated in the case of a generic aryl halide) begins with the oxidative addition of the aryl bromide to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the Pd(0) catalyst. ntu.edu.sgnih.gov

While specific mechanistic studies on this compound are not extensively documented in publicly available literature, research on analogous compounds provides valuable insights. For instance, the successful Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate with various arylboronic acids demonstrates the viability of this reaction on the benzofuran scaffold. nih.gov The presence of the carboxylic acid or its ester at the 2-position can influence the electronic properties of the benzofuran ring and potentially the reactivity of the C-Br bond.

| Reactant 1 | Reactant 2 | Catalyst | Product | Key Mechanistic Steps |

| This compound (or its ester) | Arylboronic acid | Pd(0) complex | 6-Arylbenzofuran-2-carboxylic acid (or its ester) | Oxidative Addition, Transmetalation, Reductive Elimination |

Heck Coupling:

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.orgorganic-chemistry.org In the context of this compound, this reaction would lead to the formation of 6-alkenylbenzofuran-2-carboxylic acid derivatives.

The mechanism of the Heck reaction also commences with the oxidative addition of the aryl bromide to a Pd(0) catalyst. The resulting Pd(II) complex then coordinates with the alkene, followed by migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination step forms the product and a palladium-hydride species, which is then reductively eliminated by the base to regenerate the Pd(0) catalyst. wikipedia.orgorganic-chemistry.org The regioselectivity and stereoselectivity of the Heck reaction are influenced by factors such as the nature of the alkene, the ligands on the palladium catalyst, and the reaction conditions. libretexts.org The presence of the carboxylic acid group in the substrate can also play a role, potentially through coordination to the palladium center. researchgate.netnih.gov

| Reactant 1 | Reactant 2 | Catalyst | Product | Key Mechanistic Steps |

| This compound | Alkene | Pd(0) complex | 6-Alkenylbenzofuran-2-carboxylic acid | Oxidative Addition, Migratory Insertion, β-Hydride Elimination, Reductive Elimination |

Radical Reactions Involving this compound

Radical reactions offer an alternative pathway for the functionalization of this compound, often proceeding under milder conditions compared to some transition-metal-catalyzed processes. These reactions typically involve the generation of a radical species, which can then undergo various transformations.

One of the key radical reactions involving carboxylic acids is decarboxylation. nih.gov This process involves the removal of the carboxylic acid group as carbon dioxide, leading to the formation of an aryl radical. This radical can then be trapped by a suitable reagent to form a new bond. While direct radical decarboxylation of aromatic carboxylic acids can be challenging, various methods, including photoredox catalysis, have been developed to facilitate this transformation. nih.gov

In the case of this compound, radical reactions could potentially be initiated at either the C-Br bond or through decarboxylation. The relative reactivity would depend on the specific reaction conditions and the radical initiator used. For instance, radical cyclization reactions of functionalized benzofurans have been reported, suggesting that the benzofuran ring system is amenable to radical transformations. researchgate.netnih.govnih.gov

Research into the radical reactions of benzofuran derivatives has shown that both the furan and benzene rings can participate, leading to a diverse range of products. researchgate.netnih.govnih.gov The specific outcomes are often dictated by the position and nature of the substituents on the benzofuran core.

| Reaction Type | Initiator/Conditions | Potential Intermediate | Potential Product |

| Radical Decarboxylation | Photoredox catalyst, heat | 6-Bromobenzofuran-2-yl radical | Functionalized 6-bromobenzofuran (B120239) |

| Radical Cyclization | Radical initiator | Intramolecular radical adduct | Polycyclic benzofuran derivative |

Advanced Spectroscopic and Structural Elucidation of 6 Bromobenzofuran 2 Carboxylic Acid Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments

NMR spectroscopy is an unparalleled tool for elucidating the constitution of organic molecules in solution. For derivatives of 6-bromobenzofuran-2-carboxylic acid, which possess a rigid bicyclic core with several distinct proton and carbon environments, one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR techniques are indispensable.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The acidic proton of the carboxylic acid group is typically observed as a broad singlet at a significantly downfield chemical shift, often above 10 ppm. google.com The protons on the aromatic ring and the furan (B31954) ring appear in the aromatic region (typically 7.0-8.5 ppm), with their specific shifts and coupling patterns dictated by the substitution pattern.

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environment. The carbonyl carbon of the carboxylic acid is characteristically deshielded, appearing in the 160-180 ppm range. libretexts.org Carbons of the benzofuran (B130515) ring system resonate in the 100-160 ppm region.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (²J or ³J coupling). ambeed.com It is invaluable for tracing the connectivity within the proton spin systems of the benzene (B151609) and furan rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached. ambeed.com It allows for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds (²J and ³J). ambeed.com This is particularly powerful for connecting different fragments of a molecule, for instance, linking the proton at position 3 of the furan ring to the carbonyl carbon of the carboxylic acid group (C2) and to carbons in the benzene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. nih.gov This is critical for determining stereochemistry and conformation, for example, by observing through-space interactions between protons on the furan ring and the benzene ring.

To illustrate the application of these techniques, the following table presents expected NMR data for this compound, based on data from closely related structures like 2-(5-bromobenzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid. beilstein-journals.org

Table 1: Illustrative ¹H and ¹³C NMR Data for this compound in DMSO-d₆

| Position | δ ¹³C (ppm) (Expected) | δ ¹H (ppm) (Expected) | Key HMBC Correlations (H to C) (Expected) |

|---|---|---|---|

| 2 | ~158.0 | - | - |

| 3 | ~112.0 | ~7.5 (s, 1H) | C-2, C-3a, C-9 |

| 3a | ~154.0 | - | - |

| 4 | ~125.0 | ~7.7 (d, 1H) | C-5, C-6, C-3a |

| 5 | ~128.0 | ~7.6 (dd, 1H) | C-4, C-6, C-7 |

| 6 | ~118.0 | - | - |

| 7 | ~115.0 | ~8.0 (d, 1H) | C-5, C-6, C-3a |

This table is illustrative and values are estimated based on analogous compounds.

Dynamic NMR for Conformational Studies

Dynamic NMR (DNMR) is used to study chemical processes that occur on the same timescale as the NMR experiment, such as conformational changes. For derivatives of this compound, a key conformational feature is the rotation around the single bond connecting the carboxylic acid group to the furan ring.

At low temperatures, this rotation may be slow enough to allow for the observation of distinct signals for different conformers (rotamers). As the temperature is increased, the rate of rotation increases, leading to the coalescence of these signals into a time-averaged signal. nih.gov By analyzing the NMR spectra at various temperatures, it is possible to determine the thermodynamic parameters for this rotational barrier, providing insight into the steric and electronic factors that govern the molecule's preferred conformation in solution. nih.gov NOESY experiments can further complement these studies by identifying the predominant conformer through spatial correlations. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool that provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. Techniques like electrospray ionization (ESI) are commonly used for the analysis of benzofuran derivatives. nih.gov

For this compound (C₉H₅BrO₃), the presence of bromine is readily identified by a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation pattern observed in MS/MS experiments provides a roadmap of the molecule's structure. For aromatic carboxylic acids, common fragmentation pathways include the loss of small neutral molecules. libretexts.orgyoutube.com

Plausible Fragmentation Pathway for this compound:

Loss of H₂O: The molecular ion may lose a molecule of water (18 Da).

Loss of •OH: Cleavage of the C-OH bond can lead to the loss of a hydroxyl radical (17 Da). libretexts.org

Loss of COOH: The entire carboxylic acid group can be lost as a radical (45 Da), leaving the bromobenzofuran cation. libretexts.org

Loss of CO: Following the loss of the hydroxyl radical, the resulting acylium ion can lose carbon monoxide (28 Da). youtube.com

Table 2: Predicted HRMS Fragments for C₉H₅BrO₃

| Ion Formula | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) | Description |

|---|---|---|---|

| [C₉H₅BrO₃]⁺• | 239.9473 | 241.9453 | Molecular Ion |

| [C₉H₄BrO₂]⁺ | 222.9449 | 224.9429 | Loss of •OH |

| [C₈H₄BrO]⁺ | 194.9496 | 196.9476 | Loss of •OH and CO |

This table presents theoretical values for major potential fragments.

Single-Crystal X-ray Diffraction Analysis of this compound Co-crystals and Derivatives

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, as well as bond lengths and angles. nih.gov This technique is essential for validating the structures of newly synthesized derivatives and for studying their solid-state properties. asianpubs.org

Crystal Packing and Intermolecular Interactions

The way molecules arrange themselves in a crystal lattice is governed by a variety of non-covalent interactions. For this compound and its derivatives, several key interactions are expected to dictate the crystal packing:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. It is highly likely to form robust hydrogen-bonded dimers, where two molecules are linked via a pair of O-H···O bonds. This is a very common and stabilizing motif for carboxylic acids.

Halogen Bonding: The bromine atom at the C6 position can act as a halogen bond donor, interacting with electronegative atoms like oxygen (from a carbonyl or furan) on an adjacent molecule.

π-π Stacking: The planar aromatic benzofuran ring system allows for favorable π-π stacking interactions between adjacent molecules, further stabilizing the crystal lattice.

Analysis of crystal structures of related benzofuran derivatives confirms the importance of these interactions in forming complex 2D or 3D supramolecular architectures. asianpubs.orgresearchgate.net

Table 3: Illustrative Crystallographic Data for a Hypothetical this compound Derivative

| Parameter | Illustrative Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~9.3 |

| b (Å) | ~11.7 |

| c (Å) | ~15.4 |

| α (°) | 90 |

| β (°) | ~72.7 |

| γ (°) | 90 |

| Volume (ų) | ~1480 |

This table is illustrative, with values based on a published benzofuran derivative crystal structure. asianpubs.org

Absolute Configuration Determination

For derivatives of this compound that are chiral (e.g., through the introduction of a chiral substituent), single-crystal X-ray diffraction is the most reliable method for determining the absolute configuration. nih.gov By using a radiation source (like Cu Kα) that can induce anomalous dispersion from the atoms in the crystal, particularly the heavy bromine atom, it is possible to distinguish between the two enantiomers. The analysis, often involving the calculation of the Flack parameter, provides an unambiguous assignment of the (R) or (S) configuration of the stereocenters in the molecule. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Networks

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a cornerstone for the structural elucidation of molecules by probing their vibrational modes. mdpi.com For this compound, these methods are instrumental in identifying key functional groups and understanding the extensive hydrogen-bonding networks that characterize its solid-state and solution structures.

The IR and Raman spectra of benzofuran derivatives are complex, but specific regions can be assigned to the characteristic vibrations of the carboxylic acid and the brominated benzofuran core. nih.govresearchgate.net The carboxylic acid functional group gives rise to some of the most prominent bands. Due to strong intermolecular hydrogen bonding, carboxylic acids typically exist as centrosymmetric dimers in the solid state. youtube.comlibretexts.org This dimerization significantly influences the vibrational spectrum.

The most notable feature in the IR spectrum of a carboxylic acid is the extremely broad O-H stretching band, which is typically centered around 3000 cm⁻¹. libretexts.org This broadening is a direct consequence of the strong hydrogen bonds within the dimer. The carbonyl (C=O) stretching vibration appears as a very strong and sharp band, usually in the region of 1700-1720 cm⁻¹ for the dimeric form. In Raman spectroscopy, the C=O stretch is also observable, though typically weaker than in the IR spectrum. iosrjournals.org

The benzofuran ring system contributes a series of characteristic bands. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic and furan rings typically appear in the 1450-1650 cm⁻¹ region. The C-O-C stretching of the furan ring is also a key diagnostic band. The C-Br stretching vibration is expected at lower frequencies, generally in the 500-650 cm⁻¹ range, providing clear evidence for the bromine substituent. nih.gov

A combined analysis of IR and Raman spectra provides complementary information. arxiv.org For a centrosymmetric dimer, the rule of mutual exclusion applies: vibrations that are Raman active are IR inactive, and vice versa. This can be a powerful tool for confirming the dimeric structure of this compound in the solid state.

Table 1: Characteristic Vibrational Frequencies for this compound

| Functional Group/Moiety | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| Carboxylic Acid (Dimer) | O-H stretch | 2500-3300 | Very Broad, Strong | Weak |

| Aromatic/Furan Ring | C-H stretch | 3050-3150 | Medium | Medium |

| Carboxylic Acid (Dimer) | C=O stretch | 1700-1720 | Very Strong | Medium |

| Aromatic/Furan Ring | C=C stretch | 1450-1650 | Strong to Medium | Strong |

| Carboxylic Acid | C-O stretch / O-H bend | 1200-1440 | Medium | Weak |

| Benzofuran Ring | C-O-C stretch | 1000-1250 | Strong | Medium |

| Benzene Ring | C-Br stretch | 500-650 | Medium | Strong |

Note: The data in this table are representative and compiled from general spectroscopic principles and data for related compounds like 2-bromobenzoic acid and other benzofuran derivatives. nih.goviosrjournals.orgnih.gov

Chiroptical Spectroscopy (CD/ORD) for Chiral Derivatives

While this compound itself is achiral, its derivatives can be synthesized to contain one or more stereocenters, rendering them optically active. For these chiral molecules, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are indispensable for determining their absolute configuration and studying their conformational properties in solution. mgcub.ac.inlibretexts.org

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.org An optically active derivative of this compound, for instance, an ester formed with a chiral alcohol, would exhibit a unique CD spectrum. The spectrum consists of positive or negative peaks, known as Cotton effects, in the regions where the molecule's chromophores absorb light. researchgate.net The benzofuran ring system and the carboxylic acid (or ester) group are the primary chromophores in these derivatives.

The sign and magnitude of the Cotton effects are exquisitely sensitive to the three-dimensional arrangement of atoms around the chromophore. Therefore, the CD spectrum serves as a fingerprint of the molecule's stereochemistry. By comparing the experimentally measured CD spectrum with spectra predicted by theoretical calculations (e.g., time-dependent density functional theory, TD-DFT), the absolute configuration of a new chiral derivative can be unambiguously assigned. mdpi.com

ORD, a complementary technique, measures the change in the angle of optical rotation as a function of wavelength. mgcub.ac.in A plain ORD curve shows a gradual increase or decrease in rotation with wavelength, while a curve that crosses the zero-rotation axis within an absorption band is said to show a Cotton effect. The relationship between CD and ORD is described by the Kronig-Kramers transforms.

For a pair of enantiomers of a chiral this compound derivative, the CD and ORD spectra are perfect mirror images. For example, if the (R)-enantiomer exhibits a positive Cotton effect at a specific wavelength, the (S)-enantiomer will show a negative Cotton effect of equal magnitude at the same wavelength. This property is fundamental for assessing the enantiomeric purity of a sample. nih.gov

Table 2: Hypothetical Chiroptical Data for Enantiomers of a Chiral 6-Bromobenzofuran-2-carboxylate Derivative

| Enantiomer | Technique | Wavelength (nm) | Signal |

| (R)-Enantiomer | CD | 280 | Positive Cotton Effect (Δε = +5.2) |

| (S)-Enantiomer | CD | 280 | Negative Cotton Effect (Δε = -5.2) |

| (R)-Enantiomer | ORD | 295 | Peak (Positive Rotation) |

| (S)-Enantiomer | ORD | 295 | Trough (Negative Rotation) |

Note: This table presents hypothetical data to illustrate the principles of CD and ORD spectroscopy for a chiral derivative. The exact values and signs depend on the specific structure of the chiral derivative. researchgate.netresearchgate.net

Computational Chemistry and Theoretical Investigations of 6 Bromobenzofuran 2 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. By approximating the electron density, DFT calculations can yield accurate predictions of molecular geometries, energies, and other electronic properties. For 6-Bromobenzofuran-2-carboxylic acid, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), provide fundamental insights into its stability and chemical behavior. nih.gov

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. youtube.comlibretexts.org The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive.

Table 1: Predicted Frontier Molecular Orbital Properties for this compound (Illustrative data based on DFT calculations of similar compounds like 1-benzofuran-2-carboxylic acid researchgate.net)

| Parameter | Predicted Value (eV) | Description |

|---|---|---|

| HOMO Energy | -6.41 | Energy of the highest occupied molecular orbital; relates to ionization potential and nucleophilicity. |

| LUMO Energy | -1.72 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity and electrophilicity. |

| HOMO-LUMO Gap (ΔE) | 4.69 | Indicator of chemical reactivity and kinetic stability. |

An Electrostatic Potential (ESP) map illustrates the charge distribution on the surface of a molecule, providing a visual guide to its reactive sites. wuxiapptec.com Regions of negative potential (typically colored red) are electron-rich and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. walisongo.ac.id

For this compound, the ESP map would show the most negative potential concentrated around the oxygen atoms of the carboxyl group, as expected due to their high electronegativity and lone pairs of electrons. nih.gov The hydroxyl proton of the carboxylic acid would exhibit a region of high positive potential, indicative of its acidic nature. The benzofuran (B130515) ring would display a variable potential, with the bromine atom causing a region of slight positive potential at its sigma-hole, while the π-face of the aromatic system would be generally electron-rich compared to the substituted positions. walisongo.ac.idresearchgate.net Such maps are invaluable for predicting intermolecular interactions, such as hydrogen bonding and stacking interactions, which are crucial in biological systems and crystal engineering.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

While DFT calculations provide static pictures of molecules, Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. An MD simulation of this compound, typically in a solvent box of water, would reveal its conformational preferences and dynamic interactions with its environment.

The primary conformational freedom in this molecule lies in the orientation of the carboxylic acid group relative to the benzofuran ring. MD simulations would track the dihedral angle of the C-C-O-H bond to determine the most stable rotamers and the energy barriers between them. Furthermore, the simulation would provide detailed information on the solvation shell around the molecule. It would illustrate the formation and dynamics of hydrogen bonds between the carboxylic acid group (as both a donor and acceptor) and surrounding water molecules. The hydrophobic benzofuran ring and the bromine atom would also influence the local water structure. Understanding these solvent interactions is key to predicting solubility and the behavior of the molecule in an aqueous biological environment.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Biological Applications

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their biological activity. mdpi.comnih.gov For a series of benzofuran derivatives, a QSAR model could be developed to predict their activity as, for instance, enzyme inhibitors or receptor antagonists.

A hypothetical QSAR study for a series of substituted benzofuran-2-carboxylic acids targeting a specific biological endpoint (e.g., vasodilatory activity or antibacterial efficacy) would involve calculating a variety of molecular descriptors. mdpi.comnih.govnih.gov These descriptors quantify different aspects of the molecular structure:

Electronic Descriptors: Dipole moment, HOMO/LUMO energies, partial atomic charges.

Steric Descriptors: Molecular weight, molar refractivity, surface area, volume.

Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.

Hydrophobic Descriptors: The partition coefficient (LogP), which measures the molecule's lipophilicity. chemscene.com

For this compound, the bromine atom would significantly influence descriptors such as molecular weight, molar refractivity, and hydrophobicity. A resulting QSAR equation might look like:

log(1/IC50) = c0 + c1(LogP) + c2(Dipole Moment) + c3*(LUMO)

This equation would allow for the prediction of biological activity for new, unsynthesized derivatives, thereby guiding synthetic efforts toward more potent compounds. Studies on other benzofurans have successfully used such models to identify potent inhibitors of various enzymes. nih.govnih.gov

Table 2: Hypothetical QSAR Model Descriptors for this compound (Illustrative data based on general QSAR principles and known properties chemscene.com)

| Descriptor Type | Descriptor Name | Illustrative Value | Relevance to Biological Activity |

|---|---|---|---|

| Hydrophobic | LogP | 2.89 | Membrane permeability and hydrophobic interactions with target. |

| Topological | Topological Polar Surface Area (TPSA) | 50.44 Ų | Hydrogen bonding potential and cell permeability. |

| Electronic | Dipole Moment | ~2.5 D | Polar interactions with the binding site. |

| Steric | Molecular Weight | 241.04 g/mol | Size and fit within the binding pocket. |

Reaction Mechanism Elucidation through Transition State Calculations

Computational chemistry is instrumental in elucidating reaction mechanisms by locating and characterizing the transition states (TS) of chemical reactions. A common route to synthesize benzofuran-2-carboxylic acids is the Perkin rearrangement of 3-halocoumarins. nih.govnih.gov This reaction proceeds in two main stages: a base-catalyzed ring-opening of the coumarin (B35378), followed by an intramolecular cyclization. researchgate.netpsu.edu

For the synthesis of this compound from a corresponding 6-bromo-3-halocoumarin, DFT calculations could model the energy profile of the entire reaction. This would involve:

Locating the reactants, intermediates, transition states, and products on the potential energy surface.

Calculating the activation energies (Ea) for the ring-opening and cyclization steps. The activation energy for the cyclization step, which involves the nucleophilic attack of the phenoxide onto the vinyl halide, would be of particular interest.

Analyzing the geometry of the transition states. For the key cyclization step, the TS would show the partial formation of the C-O bond of the furan (B31954) ring and the partial breaking of the carbon-halogen bond.

Spectroscopic Property Prediction (NMR chemical shifts, vibrational frequencies)

DFT calculations can accurately predict various spectroscopic properties, which serves as a powerful tool for structure verification and interpretation of experimental spectra. nih.gov

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, coupled with DFT, is widely used to predict ¹H and ¹³C NMR chemical shifts. mdpi.comarxiv.org Predicted shifts for this compound would be compared against experimental data to confirm its structure. Discrepancies between calculated and experimental values can often be rationalized by considering solvent effects, pH, and molecular aggregation. nih.gov

Vibrational Frequencies: Theoretical vibrational (infrared) spectra can be calculated from the second derivatives of the energy with respect to atomic displacements. These calculations yield the frequencies and intensities of the fundamental vibrational modes. For this compound, key predicted frequencies would include the O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), the C=O stretch (~1700 cm⁻¹), C-O stretches, and aromatic C-C and C-H vibrations. nih.gov Comparing the calculated spectrum with the experimental FT-IR spectrum helps in assigning the observed absorption bands to specific molecular motions.

Table 3: Predicted Vibrational Frequencies for this compound (Illustrative data based on DFT calculations of similar compounds like 2-bromobenzoic acid nih.gov)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| O-H stretch | ~3050 | Carboxylic acid hydroxyl group stretch. |

| C=O stretch | ~1710 | Carbonyl stretch of the carboxylic acid. |

| C=C stretch (aromatic) | ~1605, 1570 | Stretching of carbon-carbon bonds in the benzene (B151609) ring. |

| C-O-C stretch (furan) | ~1250 | Asymmetric stretch of the furan ether linkage. |

| C-Br stretch | ~680 | Stretching of the carbon-bromine bond. |

Applications and Derivatization Strategies of 6 Bromobenzofuran 2 Carboxylic Acid in Advanced Materials and Medicinal Chemistry

Design and Synthesis of Advanced Organic Materials Precursors

The strategic placement of the bromo and carboxylic acid functionalities on the benzofuran (B130515) scaffold enables its use in creating sophisticated organic materials. These materials are designed by leveraging the distinct reactivity of each group to build larger, functional architectures.

Polymer and Ligand Design Incorporating Benzofuran Scaffolds

The structure of 6-bromobenzofuran-2-carboxylic acid is exceptionally well-suited for the synthesis of polymers and complex ligands. The bromine atom is a prime substrate for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Heck coupling. These reactions allow for the formation of new carbon-carbon bonds, enabling the benzofuran unit to be incorporated into the backbone of a polymer or to be functionalized with other aromatic or aliphatic groups to create intricate ligand structures.

Simultaneously, the carboxylic acid group offers a versatile point for derivatization through esterification or amidation. nih.gov This allows for the attachment of side chains to a polymer, influencing its solubility and physical properties, or for linking the benzofuran core to other molecular fragments in a ligand. Furthermore, the carboxylic acid can act as a robust anchoring group to coordinate with metal ions, making its derivatives valuable as ligands in catalysis or as components in metal-organic frameworks (MOFs). For example, carboxylic acid groups are commonly used to create stable complexes with metal centers for applications in solar energy conversion. nih.gov

Optoelectronic Applications (e.g., dyes, OLED materials)

The benzofuran moiety is an excellent chromophore, and its derivatives are actively explored for optoelectronic applications, particularly as photosensitizers in dye-sensitized solar cells (DSSCs). nih.govnih.gov In DSSCs, organic dyes are designed based on a Donor-π-bridge-Acceptor (D-π-A) architecture. The this compound scaffold can be envisioned as a π-A component, where the benzofuran ring acts as the π-bridge to facilitate charge transfer and the carboxylic acid functions as the electron acceptor and anchoring group, binding the dye to the surface of a semiconductor like titanium dioxide (TiO₂). nih.govresearchgate.net

Table 1: Design Principles for Benzofuran-Based Dyes in DSSCs

| Component | Role in D-π-A Structure | Example Moiety | Function |

|---|---|---|---|

| Donor (D) | Electron-donating group | Triphenylamine, Phenothiazine | Absorbs light and initiates electron transfer |

| π-Bridge (π) | Conjugated linker | Benzofuran | Facilitates charge separation and transfer from D to A |

| Acceptor (A) | Electron-withdrawing anchor | Carboxylic Acid | Injects electrons into the semiconductor (e.g., TiO₂) and anchors the dye to the surface nih.govresearchgate.net |

Medicinal Chemistry Applications through Structural Modification

In medicinal chemistry, this compound serves as a foundational scaffold for the discovery of new drugs. Its derivatives have shown promise as anticancer agents, enzyme inhibitors, and receptor ligands. nih.govyoutube.com

Scaffold for Novel Drug Discovery: Structure-Activity Relationship (SAR) Studies focusing on Mechanistic Aspects and Binding Interactions with Biological Targets

The benzofuran-2-carboxylic acid core is a key motif in the design of novel therapeutics, and extensive Structure-Activity Relationship (SAR) studies have been conducted to optimize its biological activity. nih.govmdpi.com By systematically modifying the scaffold and observing the resulting changes in potency, medicinal chemists can elucidate the structural requirements for effective interaction with biological targets.

A notable example involves a series of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives designed as anticancer agents and inhibitors of the NF-κB transcription factor. nih.gov SAR studies revealed that:

The N-phenyl Ring: The presence of hydrophobic groups on this ring enhanced NF-κB inhibitory activity. nih.gov

The Benzofuran Scaffold: The unsaturated benzofuran ring was generally more potent than its saturated 2,3-dihydrobenzofuran (B1216630) counterpart. nih.gov

Lead Compound: Benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide was identified as a lead scaffold with both outstanding anticancer and NF-κB inhibitory activity. nih.gov

In another study, benzofuran derivatives were hybridized with amiloride (B1667095) to create potent inhibitors of the urokinase-type plasminogen activator (uPA), an enzyme implicated in cancer metastasis. The addition of a benzofuran group to an amiloride analog significantly increased its potency. mdpi.com Further substitution on the benzofuran ring, such as adding a fluorine atom, led to a two-fold increase in inhibitory activity, highlighting the sensitivity of the binding interaction to small structural changes. mdpi.com

Table 2: Key SAR Findings for Benzofuran-2-Carboxylic Acid Derivatives

| Target | Scaffold Modification | Impact on Activity | Reference |

|---|---|---|---|

| NF-κB / Cancer Cells | Addition of hydrophobic groups to the N-phenylamide ring | Potentiated inhibitory and anticancer activity | nih.gov |

| NF-κB / Cancer Cells | Saturation of the furan (B31954) ring (dihydrobenzofuran) | Generally decreased potency compared to benzofuran | nih.gov |

| uPA / Cancer Metastasis | Addition of a benzofuran group to an amiloride analog | Increased potency and cytotoxicity | mdpi.com |

Prodrug Strategies for Enhanced Pharmacokinetic Profiles via Chemical Transformation

Many promising drug candidates suffer from poor pharmacokinetic properties, such as low water solubility or poor cell membrane permeability, which limits their bioavailability. nih.gov The carboxylic acid group of this compound is an ideal handle for implementing prodrug strategies to overcome these limitations. nih.gov

A common approach is to convert the carboxylic acid into an ester. nih.gov This modification masks the polar carboxylic acid group, increasing the molecule's lipophilicity and its ability to cross cell membranes. Once inside the body, the ester is hydrolyzed by endogenous esterase enzymes to release the active carboxylic acid-containing drug at its site of action. nih.gov

A more advanced strategy involves creating amino acid prodrugs. mdpi.com By forming an ester or amide linkage with an amino acid, the resulting prodrug can hijack endogenous amino acid or peptide transporters (like PepT1) that are highly expressed in tissues such as the intestine, thereby significantly enhancing absorption. mdpi.com This approach not only improves bioavailability but can also enable targeted drug delivery to specific cells or tissues that overexpress these transporters. mdpi.com For example, benzofuran-2-carboxylic acid itself has been used in the synthesis of a cyclic peptide-based prodrug. sigmaaldrich.com

Development of Enzyme Inhibitors or Receptor Ligands: Molecular Design and Binding Modes

Derivatives of benzofuran-2-carboxylic acid have been successfully designed as potent and selective inhibitors of several key enzymes implicated in disease, particularly cancer. The carboxylic acid at the C-2 position often plays a critical role in anchoring the inhibitor within the enzyme's active site.

Pim-1 Kinase Inhibitors: Using fragment-based screening followed by structure-guided optimization, novel benzofuran-2-carboxylic acids were discovered as potent inhibitors of Pim-1 and Pim-2, which are proto-oncogene kinases. X-ray crystallography of the inhibitor-enzyme complex revealed that the carboxylic acid group is essential for binding. It forms a crucial salt-bridge interaction with a conserved lysine (B10760008) residue and participates in a network of hydrogen bonds within the ATP-binding pocket, ensuring high-affinity inhibition. nih.gov

Carbonic Anhydrase (CA) Inhibitors: Benzofuran-based carboxylic acids have been developed as inhibitors of cancer-related human carbonic anhydrase (hCA) isoforms, such as hCA IX and XII. nih.gov These enzymes are involved in pH regulation in tumors. The carboxylic acid group is a versatile chemotype for CA inhibitors, capable of directly coordinating to the catalytic zinc ion in the active site as a carboxylate anion or anchoring to the zinc-bound water molecule, thereby blocking the enzyme's function. nih.gov

Lymphoid Tyrosine Phosphatase (LYP) Inhibitors: More recently, benzofuran-2-carboxylic acid was identified as a potent phosphotyrosine (pTyr) mimic, leading to the design of a new class of LYP inhibitors for cancer immunotherapy. nih.gov LYP is a key negative regulator of T-cell activation. By inhibiting LYP, these compounds can boost the anti-tumor immune response. The benzofuran-2-carboxylic acid core effectively mimics the phosphate (B84403) group of pTyr, allowing it to bind to the active site of the phosphatase and block its activity. nih.gov

Table 3: Benzofuran-2-Carboxylic Acid Derivatives as Enzyme Inhibitors

| Enzyme Target | Therapeutic Area | Role of Benzofuran-2-Carboxylic Acid Moiety | Key Binding Interactions | Potency (Kᵢ) | Reference |

|---|---|---|---|---|---|

| Pim-1 Kinase | Cancer | Core scaffold | Forms a salt-bridge with a key lysine residue and hydrogen bonds in the active site. | Not specified | nih.gov |

| Carbonic Anhydrase IX | Cancer | Zinc-binding group | Coordinates to the catalytic Zn²⁺ ion or anchors to the zinc-bound water molecule. | 0.56 - 0.91 µM | nih.gov |

| Lymphoid Tyrosine Phosphatase (LYP) | Cancer Immunotherapy | Phosphotyrosine (pTyr) mimic | Binds to the phosphatase active site, blocking substrate access. | 0.93 - 1.34 µM | nih.gov |

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide |

| Amiloride |

| Triphenylamine (TPA) |

| Phenothiazine (PTZ) |

Role in Agrochemical and Flavor Chemistry via Chemical Structure Contribution

The benzofuran scaffold is a key structural component in a variety of compounds with significant biological activity, which has led to its investigation in the agrochemical sector. Derivatives of benzofuran have been explored for their potential as fungicides, insecticides, and herbicides. The introduction of a halogen, such as bromine, into the benzofuran ring system is a common strategy in the design of new agrochemicals to enhance their efficacy and metabolic stability.

While direct application of this compound in commercial agrochemical products is not extensively documented, its structural features suggest a potential role as an intermediate or a building block. The presence of the bromine atom on the benzene (B151609) ring can influence the lipophilicity of the molecule, which in turn can affect its uptake and transport in target organisms. Furthermore, halogenated aromatic compounds are known to play a role in the biological activity of many pesticides. For instance, studies on various halogenated benzofuran derivatives have demonstrated their cytotoxic and antifungal properties. nih.govmdpi.com A patent for an agrochemical composition containing carboxylic acid dibutylamides also exists. google.com

The carboxylic acid group at the 2-position of the furan ring provides a convenient point for derivatization. This allows for the attachment of other functional groups to create a library of compounds for screening for potential agrochemical activity.

In the realm of flavor chemistry, the role of this compound is not well-established. Organobromine compounds are found in nature, with over 1600 known varieties, and they can contribute to the aroma of certain natural products, such as sea salt, which gets a faint "sea-air" odor from these compounds. wikipedia.orgrsc.orgwikipedia.org However, there is limited specific research linking this compound or its simple derivatives to the development of flavors or fragrances.

Table 1: Potential Contribution of Structural Features of this compound to Agrochemical Activity

| Structural Feature | Potential Role in Agrochemicals | Supporting Rationale |

| Benzofuran Core | Core scaffold for bioactive molecules. | The benzofuran ring system is present in many natural and synthetic compounds with known antifungal, and antimicrobial properties. nih.gov |

| Bromine Atom | Enhancement of biological activity and modification of physical properties. | Halogenation can increase lipophilicity, improving membrane permeability, and can enhance the binding affinity to target enzymes or receptors. nih.gov |

| Carboxylic Acid Group | Site for derivatization and property modulation. | Allows for the synthesis of esters, amides, and other derivatives to optimize activity, solubility, and stability. This functional group is also common in systemic herbicides. |

Synthesis of Fluorescent Probes and Imaging Agents

The benzofuran ring system is a component of various fluorophores, which are molecules that can re-emit light after being excited by it. The unique electronic properties of the benzofuran scaffold make it a suitable core for the design of fluorescent probes and imaging agents. The specific characteristics of these probes, such as their absorption and emission wavelengths, can be fine-tuned by adding different chemical groups to the benzofuran structure.

This compound serves as a valuable starting material for the synthesis of such functional dyes. The carboxylic acid group is a particularly useful feature, as it provides a "handle" for covalently attaching the fluorescent benzofuran unit to other molecules, such as proteins, nucleic acids, or other biomarkers. nih.gov This conjugation capability is crucial for creating targeted fluorescent probes that can selectively label and visualize specific components within biological systems.